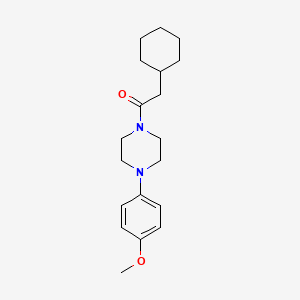
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine, also known as CAPMP, is a synthetic compound that has shown potential in scientific research. It belongs to the class of piperazine derivatives and has been synthesized through a number of methods.
Mécanisme D'action
The exact mechanism of action of 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a serotonin reuptake inhibitor, similar to selective serotonin reuptake inhibitors (SSRIs). This would result in increased levels of serotonin in the synaptic cleft, leading to enhanced mood and decreased symptoms of depression. In addition, this compound may also act as a dopamine reuptake inhibitor, which would result in increased levels of dopamine in the brain, leading to increased locomotor activity and potential psychostimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, indicating its potential as a modulator of the serotonergic and dopaminergic systems. In addition, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity. Furthermore, this compound has been shown to decrease levels of corticosterone, a stress hormone that has been implicated in the development of depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, this compound has been shown to have a number of potential applications in scientific research, including as a CNS stimulant and modulator of the serotonergic and dopaminergic systems. However, there are also limitations to the use of this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which may limit its potential applications. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Orientations Futures
There are a number of future directions for research on 1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine. One potential direction is to further investigate the mechanism of action of this compound, including its potential as a serotonin and dopamine reuptake inhibitor. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound, including its potential as a modulator of the serotonergic and dopaminergic systems. Furthermore, future studies could investigate the potential therapeutic applications of this compound, including its potential as an antidepressant or CNS stimulant.
Méthodes De Synthèse
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been synthesized through a number of methods, including the reaction of 4-methoxyphenylpiperazine with cyclohexanone, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-methoxyphenylpiperazine with cyclohexanone, followed by reduction with sodium borohydride and acetylation with acetic anhydride. Both methods have been reported to yield this compound in good yields and high purity.
Applications De Recherche Scientifique
1-(cyclohexylacetyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential as a central nervous system (CNS) stimulant. It has been shown to increase locomotor activity in mice and rats, indicating its potential as a psychostimulant. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression. Furthermore, this compound has been studied for its potential as a modulator of the serotonergic system, which plays a crucial role in mood regulation.
Propriétés
IUPAC Name |
2-cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-17(8-10-18)20-11-13-21(14-12-20)19(22)15-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPAPZQIBIRPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

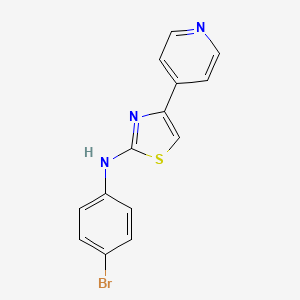
![1-[(2,3,5,6-tetrafluoro-4-pyridinyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5686365.png)
![2,2'-[(2,6-difluorobenzyl)imino]diethanol](/img/structure/B5686374.png)
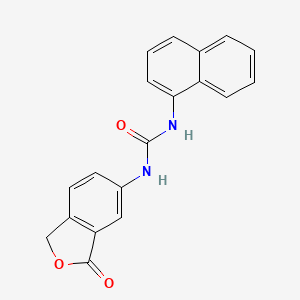
![N,N-dimethyl-2-{[(2-methyl-2-morpholin-4-ylpropanoyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5686399.png)
![5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5686406.png)
![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)
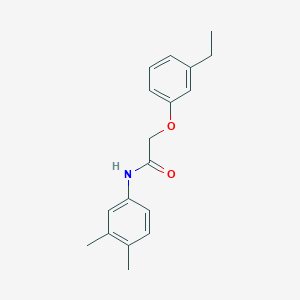
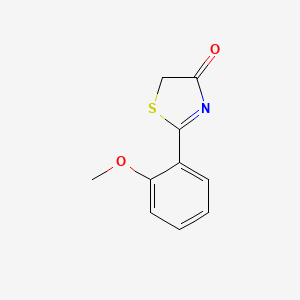
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)